Totaralolal

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

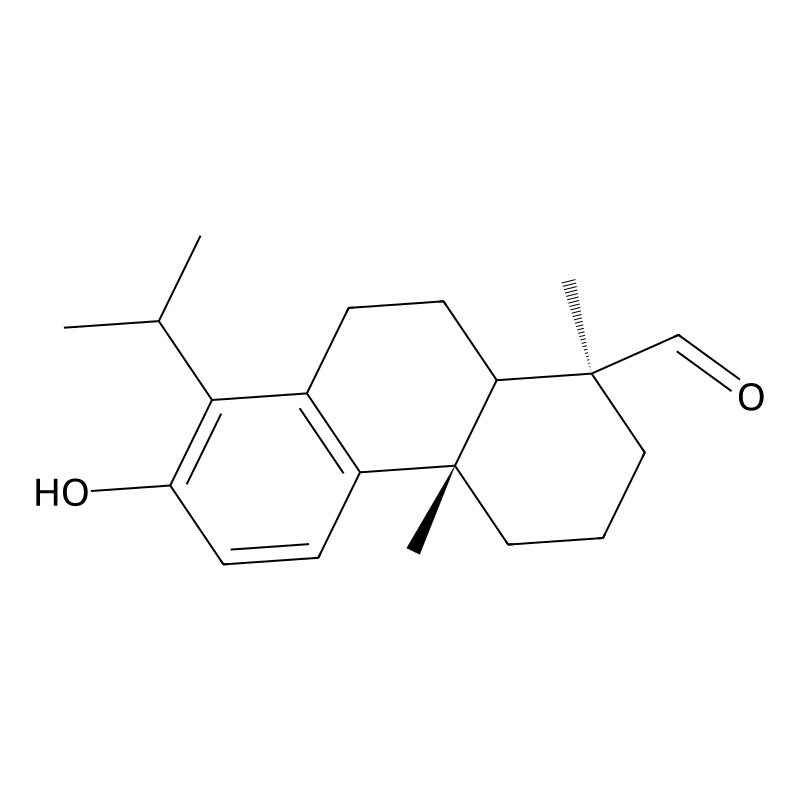

Isomeric SMILES

Totaralolal is a naturally occurring compound classified as a diterpenoid phenol, primarily derived from the wood of the Totara tree (Podocarpus totara). It has a molecular formula of and a molecular weight of approximately 300.2093 g/mol. The compound exhibits a complex structure characterized by multiple rings and functional groups, which contribute to its diverse biological activities and potential applications in various fields, including medicine and agriculture .

- Oxidation: Totaralolal can be oxidized to form various derivatives, which may enhance its biological activity or alter its properties.

- Reduction: The compound may also participate in reduction reactions, potentially leading to the formation of alcohols or other reduced forms.

- Substitution Reactions: Given its functional groups, Totaralolal can engage in substitution reactions, allowing for the introduction of new substituents that can modify its activity .

Totaralolal exhibits significant biological activities, particularly:

- Antibacterial Activity: It has demonstrated efficacy against various pathogenic bacteria, inhibiting their proliferation and making it a candidate for antibacterial therapies .

- Antifungal Properties: Research indicates that Totaralolal may also possess antifungal effects, although further studies are needed to quantify this activity.

- Potential Anti-inflammatory Effects: Some studies suggest that it may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The synthesis of Totaralolal can be achieved through various methods:

- Extraction from Natural Sources: The most common method involves extracting the compound from the wood of the Totara tree using solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions starting from simpler terpenoid precursors. This approach allows for the modification of functional groups to enhance biological activity or selectivity .

Totaralolal has potential applications in several areas:

- Pharmaceuticals: Due to its antibacterial and antifungal properties, it is being explored as a natural antibiotic or antifungal agent.

- Agriculture: Its bioactivity suggests potential use as a natural pesticide or fungicide in agricultural practices.

- Cosmetics: The compound's antioxidant properties may make it suitable for inclusion in cosmetic formulations aimed at skin health .

Studies focusing on the interactions of Totaralolal with biological systems have shown:

- Synergistic Effects with Other Compounds: When combined with other natural products, Totaralolal can enhance therapeutic effects, suggesting potential for use in combination therapies.

- Mechanisms of Action: Research is ongoing to elucidate the specific pathways through which Totaralolal exerts its biological effects, including its impact on gene expression and cellular signaling pathways .

Totaralolal shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Key Activities | Unique Features |

|---|---|---|---|

| Totarol | Diterpenoid Phenol | Antibacterial | Known for broader antimicrobial spectrum |

| Taxol (Paclitaxel) | Diterpenoid Alkaloid | Anticancer | Primarily used in cancer treatment |

| Cytochalasin E | Diterpenoid | Cytoskeleton modulation | Inhibits cell division |

| Dianemycin | Diterpenoid | Antimicrobial | Exhibits unique antifungal properties |

Totaralolal is unique due to its specific structural features that confer distinct biological activities not fully replicated by these similar compounds. Its dual antibacterial and antifungal properties set it apart as a versatile candidate for therapeutic applications .

Totaralolal was first identified during investigations into bioactive compounds from Podocarpus totara, a species renowned for its resistance to decay and microbial infestation. While totarol, a closely related diterpenoid, was isolated in 1910 by Sir Thomas Hill Easterfield, totaralolal emerged later as a structurally distinct derivative characterized by an aldehyde functional group. Early studies on Podocarpus species highlighted the presence of diterpenoids with antimicrobial properties, prompting further phytochemical analyses that led to totaralolal’s characterization.

Chemical Classification as a Diterpenoid

Totaralolal belongs to the diterpenoid class, which comprises 20-carbon compounds biosynthesized via the methylerythritol phosphate (MEP) or mevalonic acid (MVA) pathways. Its structure aligns with the abietane skeleton, a common framework for diterpenoids in Podocarpaceae. The compound’s molecular formula, C₂₀H₂₈O₂, and mass of 300.4 g/mol, reflect its diterpenoid nature, with functional groups including a phenolic hydroxyl and an aldehyde contributing to its reactivity.

Table 1: Key Molecular Properties of Totaralolal

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₈O₂ |

| Molecular Weight | 300.4 g/mol |

| IUPAC Name | (1S,4aS)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbaldehyde |

| SMILES | CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C=O)C)O |

| InChIKey | QMRLEXVAVRHWSE-IPNZSQQUSA-N |

Nomenclature and Taxonomic Positioning

The systematic name of totaralolal reflects its stereochemistry and functional groups. The prefix totara- denotes its botanical origin, while the suffix -lolal indicates the presence of an aldehyde moiety. Taxonomically, it is associated with the Podocarpaceae family, which produces diverse diterpenoids as part of its chemical defense mechanisms. The compound’s biosynthetic pathway involves cyclization of geranylgeranyl pyrophosphate (GGPP), a hallmark of diterpenoid metabolism.

Significance in Natural Product Chemistry

Totaralolal exemplifies the structural diversity and ecological roles of diterpenoids. Its antimicrobial and antifungal activities align with the defensive functions of secondary metabolites in conifers. Researchers have highlighted its potential as a scaffold for drug discovery, particularly in targeting microbial pathogens and modulating cellular processes. Additionally, its unique aldehyde group distinguishes it from other abietane-type diterpenoids, offering opportunities for synthetic derivatization.

Table 2: Comparison of Totaralolal with Related Diterpenoids

Totaralolal is a naturally occurring diterpenoid with the molecular formula C₂₀H₂₈O₂ and a molecular weight of 300.4 g/mol [5]. The compound belongs to the class of phenanthrene-derived diterpenoids and exhibits a complex polycyclic structure characteristic of this chemical family [5]. The International Union of Pure and Applied Chemistry name for this compound is (1S,4aS)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbaldehyde [5].

The molecular architecture of Totaralolal consists of a hexahydrophenanthrene backbone, which represents a partially saturated phenanthrene ring system [5]. This tricyclic framework provides the structural foundation upon which various functional groups are positioned [34]. The phenanthrene core in Totaralolal consists of three fused rings arranged in an angular configuration rather than a linear arrangement, which is characteristic of phenanthrene derivatives [34].

The stereochemical complexity of Totaralolal is defined by the presence of multiple stereocenters within its molecular framework [5]. The compound contains two defined atom stereocenters and one undefined atom stereocenter, contributing to its three-dimensional spatial arrangement [5]. The absolute configuration at carbon-1 and carbon-4a positions is established as S configuration based on Cahn-Ingold-Prelog priority rules [5] [39]. This stereochemical arrangement is crucial for understanding the compound's conformational behavior and potential biological interactions [7].

Table 1: Basic Chemical Properties of Totaralolal

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₈O₂ | [5] |

| Molecular Weight | 300.4 g/mol | [5] |

| IUPAC Name | (1S,4aS)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbaldehyde | [5] |

| Chemical Class | Diterpenoid | [5] |

| PubChem CID | 6708512 | [5] |

| ChEBI ID | CHEBI:91748 | [5] |

| InChI Key | QMRLEXVAVRHWSE-IPNZSQQUSA-N | [5] |

The functional groups present in Totaralolal include a hydroxyl group at position 7, an isopropyl substituent at position 8, methyl groups at positions 1 and 4a, and a carbaldehyde group at position 1 [5]. The carbaldehyde functional group is characterized by a carbon-oxygen double bond with strong polarization toward oxygen, resulting in a partial positive charge on the carbon atom [36]. This functional group contributes significantly to the compound's chemical reactivity and spectroscopic properties [36].

Table 2: Stereochemical Data of Totaralolal

| Stereocenter | Configuration | Method of Determination | Reference |

|---|---|---|---|

| C-1 | S | IUPAC nomenclature analysis | [5] |

| C-4a | S | IUPAC nomenclature analysis | [5] |

| Additional stereocenter | Undefined | Requires further analysis | [5] |

Physicochemical Properties

The physicochemical characteristics of Totaralolal reflect its diterpenoid nature and complex molecular structure [5]. The compound exhibits a calculated octanol-water partition coefficient (XLogP3-AA) of 5.2, indicating high lipophilicity and limited water solubility [5]. This property is consistent with the predominantly hydrocarbon nature of the molecule and the presence of only two polar functional groups [5].

The hydrogen bonding profile of Totaralolal reveals one hydrogen bond donor and two hydrogen bond acceptors [5]. The single hydrogen bond donor corresponds to the hydroxyl group at position 7, while the two hydrogen bond acceptors are represented by the oxygen atoms in the hydroxyl and carbaldehyde functional groups [5]. This hydrogen bonding pattern influences the compound's solubility characteristics and intermolecular interactions [5].

The rotational flexibility of Totaralolal is limited, with only two rotatable bonds identified in the molecular structure [5]. This constraint is primarily due to the rigid tricyclic framework that dominates the molecular architecture [5]. The limited conformational flexibility has implications for the compound's binding interactions and overall molecular dynamics [25].

Table 3: Physicochemical Properties of Totaralolal

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | 5.2 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Exact Mass | 300.208930132 Da | [5] |

| Monoisotopic Mass | 300.208930132 Da | [5] |

| Topological Polar Surface Area | 37.3 Ų | [5] |

| Heavy Atom Count | 22 | [5] |

| Formal Charge | 0 | [5] |

| Complexity | 431 | [5] |

The topological polar surface area of Totaralolal is calculated as 37.3 Ų, which represents the surface area occupied by polar atoms in the molecule [5]. This relatively small polar surface area, combined with the high lipophilicity, suggests limited aqueous solubility and potential for membrane permeability [5]. The molecular complexity index of 431 reflects the intricate arrangement of atoms and bonds within the structure [5].

Related diterpenoid compounds demonstrate similar solubility patterns, with Totarol showing solubility in organic solvents such as ethanol, dimethyl sulfoxide, and dimethyl formamide at concentrations of approximately 2, 3, and 2.5 mg/ml, respectively [29]. These solubility characteristics are expected to be comparable for Totaralolal based on structural similarities [29].

Spectroscopic Profile

The spectroscopic characterization of Totaralolal encompasses multiple analytical techniques that provide detailed information about its molecular structure and electronic properties [5]. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation of diterpenoid compounds, offering insights into carbon and proton environments [32]. The complex polycyclic structure of Totaralolal generates characteristic spectroscopic signatures that reflect its unique molecular architecture [32].

Infrared spectroscopy analysis of diterpenoid compounds typically reveals characteristic absorption bands corresponding to functional groups present in the molecule [17]. The hydroxyl group in Totaralolal would be expected to produce a broad absorption band in the 3200-3600 cm⁻¹ region, while the carbaldehyde functional group would generate a strong carbonyl stretch around 1720-1740 cm⁻¹ [17]. The aromatic character of the phenanthrene core would contribute additional absorption features in the fingerprint region [17].

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that aid in structural characterization [14]. The exact mass of 300.208930132 Da for Totaralolal allows for precise molecular formula determination and elemental composition analysis [5]. Fragmentation patterns in mass spectrometry would be expected to reflect the loss of characteristic groups such as the isopropyl substituent and methyl groups [14].

The spectroscopic profile of related diterpenoid compounds demonstrates the complexity inherent in these molecular systems [32]. Complete assignments of proton and carbon-13 nuclear magnetic resonance chemical shifts for diterpenoid compounds require two-dimensional correlation experiments including correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation techniques [32]. These advanced spectroscopic methods enable unambiguous structural assignments and conformational analysis [32].

Ultraviolet-visible spectroscopy of phenanthrene derivatives typically shows absorption maxima around 280 nanometers, reflecting the extended conjugation in the aromatic ring system [29]. The presence of substituents and the degree of saturation in the ring system can influence the exact position and intensity of these absorption bands [29].

X-ray Crystallography and Absolute Configuration

X-ray crystallography represents the definitive method for determining absolute configuration and three-dimensional molecular structure of organic compounds [15]. This technique provides precise atomic coordinates and bond lengths, enabling complete structural characterization [15]. The crystallographic analysis of diterpenoid compounds has been instrumental in establishing their stereochemical features and conformational preferences [19].

The determination of absolute configuration through X-ray crystallography relies on anomalous dispersion effects and the Flack parameter analysis [44]. For compounds containing primarily light atoms such as carbon, oxygen, and nitrogen, the determination of absolute stereochemistry can be challenging and may require the use of longer wavelength radiation or heavy atom derivatives [44]. The stereochemical assignment of (1S,4aS) for Totaralolal is consistent with systematic nomenclature rules and structural analysis [5].

Crystallographic studies of related phenanthrene derivatives demonstrate the typical structural features of this compound class [38]. The crystal structures reveal specific space group symmetries and unit cell parameters that reflect the molecular packing arrangements [38]. For phenanthrene derivatives, monoclinic crystal systems are commonly observed with specific space group characteristics [38].

The absolute configuration determination for diterpenoid compounds often employs complementary techniques including circular dichroism spectroscopy when crystallographic methods are insufficient [44]. Electronic circular dichroism and vibrational circular dichroism provide valuable information about the three-dimensional arrangement of atoms and can confirm stereochemical assignments [44]. These chiroptical methods are particularly useful when crystal quality is poor or when compounds contain only light atoms [44].

Crystal structure databases provide valuable comparative information for diterpenoid compounds [9]. The Cambridge Crystallographic Data Centre contains numerous examples of related structures that aid in understanding the conformational preferences and packing arrangements of these molecular systems [9]. The availability of three-dimensional structural data enables detailed analysis of intermolecular interactions and crystal packing forces [9].

Conformational Analysis

The conformational analysis of Totaralolal involves understanding the three-dimensional arrangements accessible to the molecule due to rotation around single bonds and ring flexibility [31]. Diterpenoid compounds exhibit varying degrees of conformational mobility depending on their structural features and the presence of constraining elements such as ring systems [31]. The tricyclic framework of Totaralolal significantly restricts conformational freedom compared to acyclic molecules [31].

Computational studies of diterpenoid conformations employ density functional theory calculations to identify low-energy conformational states [31]. The conformational preferences of macrocyclic diterpenoids have been studied using B3LYP/6-31G* and M06-2X/6-31G* levels of theory, including solvation models to account for environmental effects [31]. These computational approaches provide energy landscapes that describe the relative stability of different conformational arrangements [31].

The hexahydrophenanthrene backbone in Totaralolal adopts specific ring conformations that influence the overall molecular shape [35]. Conformational analysis of perhydrophenanthrene systems reveals the importance of ring junction stereochemistry in determining preferred conformations [35]. The relationship between ring fusion geometries (cis or trans) and the resulting conformational preferences has been extensively studied [35]. The middle ring in such tricyclic systems often adopts boat or twist-boat conformations to accommodate the constraints imposed by the adjacent rings [35].

Factors affecting conformational preferences in diterpenoid alkaloids include substituent effects at various positions, intramolecular hydrogen bonding, and solvent interactions [33]. The presence of hydroxyl groups can lead to intramolecular hydrogen bonding that stabilizes specific conformations [33]. Environmental factors such as pH and solvent polarity can influence the conformational equilibrium of these compounds [33].

The conformational mobility of diterpenoid compounds depends largely on the degree of ring saturation and the presence of constraining structural elements [31]. Compounds with rigid ring systems exhibit limited conformational flexibility, while those with more saturated rings or flexible substituents may display greater conformational diversity [31]. The isopropyl and methyl substituents in Totaralolal contribute to the overall conformational landscape through steric interactions and rotational preferences [31].